Superior Selectivity: 96-Fold Preference for Group III Over Group II mGluRs
UBP 1112 demonstrates a 96-fold selectivity for Group III mGluRs (Kd = 5.1 μM) over Group II mGluRs (Kd = 488 μM) [1]. This selectivity ratio is a substantial improvement over earlier-generation phenylglycine antagonists like MPPG (12-fold selective) and CPPG (30-fold selective) when assessed in the same functional assay system in neonatal rat spinal cord [2]. This quantitative difference directly impacts the ability to attribute observed physiological effects specifically to Group III mGluRs.
| Evidence Dimension | Apparent Kd for Group III vs. Group II mGluRs |
|---|---|
| Target Compound Data | Kd (Group III) = 5.1 μM; Kd (Group II) = 488 μM; Selectivity = 96-fold |
| Comparator Or Baseline | MPPG: 12-fold selectivity; CPPG: 30-fold selectivity |
| Quantified Difference | UBP 1112 is 8-fold more selective than MPPG and 3.2-fold more selective than CPPG for Group III over Group II receptors. |
| Conditions | Antagonism of (S)-AP4 (Group III) vs. (1S,3S)-ACPD (Group II) induced depression of the fDR-VRP in neonatal rat spinal cord. |
Why This Matters
This high selectivity margin minimizes off-target effects on Group II receptors, ensuring that experimental outcomes can be confidently interpreted as Group III-mediated, which is critical for target validation and mechanism-of-action studies.
- [1] Miller JC, Howson PA, Conway SJ, Williams RV, Clark BP, Jane DE. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals. Br J Pharmacol. 2003 Aug;139(8):1523-31. View Source
- [2] Jane DE, Pittaway K, Sunter DC, Thomas NK, Watkins JC. New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. Neuropharmacology. 1995;34(8):851-6. View Source
